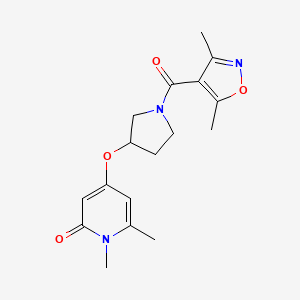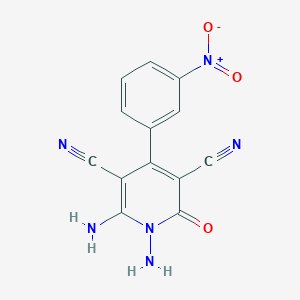![molecular formula C20H19N5O3 B2699841 N-(4-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-30-7](/img/structure/B2699841.png)
N-(4-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound that contains several functional groups and rings, including a triazole ring, an imidazole ring, a carboxamide group, and a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 1,2,4-triazole-3-carboxamides, have been synthesized from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with liberation of alcohol as a by-product .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . X-ray crystallography could also be used to confirm the chemical identity of the compound .Chemical Reactions Analysis
The compound, being an amide, could undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents . The presence of the triazole ring could also make it a candidate for click chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and structure. For example, the presence of the carboxamide group could result in hydrogen bonding, affecting its solubility and reactivity .Applications De Recherche Scientifique
Cyclic Nucleotide Phosphodiesterase Type 4 Inhibitors
A series of compounds, including pyrazolo[1,5-a]-1,3,5-triazines, were explored as bioisosteric replacements for adenine derivatives, leading to the discovery of new structural classes of potent phosphodiesterase type 4 inhibitors. These compounds, such as 8-(2-methoxybenzyl)-4-(N-methylamino)-2-n-propylpyrazolo[1,5-a]-1,3,5-triazine, demonstrated significant inhibitory activity and selectivity, highlighting their potential in therapeutic applications related to inflammatory diseases (Raboisson et al., 2003).
Novel Heterocyclic Compounds with Anti-inflammatory and Analgesic Properties
Research on compounds derived from visnaginone and khellinone, including triazines and oxadiazepines, has shown significant anti-inflammatory and analgesic activities. These findings suggest potential applications in developing new treatments for conditions requiring anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antitumor Activity of Heterocyclic Compounds
The synthesis of novel heterocycles related to carbendazim, including s-triazine derivatives, has demonstrated antitumor activities against specific cancer cell lines. This research opens up possibilities for the development of new anticancer drugs based on the structural framework of these compounds (Remers et al., 2015).
Dendrimeric Complexes with Potential Applications in Material Science
Studies on dendrimeric melamine-cored complexes have explored their synthesis, characterization, and magnetic behaviors. These complexes, incorporating triazine and ether linkages, exhibit unique properties that could be valuable in material science and nanotechnology applications (Uysal & Koç, 2010).
Synthesis and Biological Evaluation of Triazole Derivatives
Research into 1,4-disubstituted 1,2,3-triazole derivatives has shown potential antimicrobial activities against various bacterial and fungal strains. This research underscores the importance of synthesizing new compounds for addressing antimicrobial resistance (Jadhav et al., 2017).
Orientations Futures
Mécanisme D'action
The synthesis of azolo [1,2,4]triazines, which this compound is a part of, can be achieved through two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . These compounds are structurally similar to known antiviral drugs and purine antimetabolites, making them promising scaffolds for the formation of compounds with useful biological activity .
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-28-16-9-7-14(8-10-16)13-21-18(26)17-19(27)25-12-11-24(20(25)23-22-17)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWZBTMTMKPLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2699760.png)
![4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B2699761.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one](/img/structure/B2699765.png)
![4-chloro-N-(5-chloro-2-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2699768.png)
![N-(2,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2699770.png)





![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2699778.png)
